molecular formula C7H10 B1593527 2-Methyl-1-hexen-3-yne CAS No. 23056-94-2

2-Methyl-1-hexen-3-yne

Cat. No.: B1593527
CAS No.: 23056-94-2
M. Wt: 94.15 g/mol
InChI Key: IXPWKHNDQICVPZ-UHFFFAOYSA-N
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Description

2-Methyl-1-hexen-3-yne is an organic compound with the molecular formula C7H10. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. . It is a colorless liquid with a distinct odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-hexen-3-yne can be synthesized through several methods. One common method involves the reaction of 3-methyl-1-butyne with an appropriate reagent to introduce the ethyl group. This process typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-hexen-3-yne undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the specific conditions.

    Reduction: Alkanes or alkenes, depending on the extent of reduction.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

2-Methyl-1-hexen-3-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-1-hexen-3-yne involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting various biological pathways. The specific molecular targets and pathways depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-hexen-3-yne is unique due to its specific structure, which includes both a triple bond and a methyl group at the second carbon. This structure imparts distinct chemical properties, making it valuable in various chemical synthesis processes and research applications .

Properties

IUPAC Name

2-methylhex-1-en-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-4-5-6-7(2)3/h2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPWKHNDQICVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177625
Record name 1-Hexen-3-yne, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23056-94-2
Record name 1-Hexen-3-yne, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexen-3-yne, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1-hexen-3-yne
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Methyl-1-hexen-3-yne interact with transition metal complexes?

A: this compound can act as a Lewis base, coordinating to transition metals like copper and osmium. The triple bond typically exhibits η2-coordination to the metal center, while the double bond remains uncoordinated. [, ] This coordination mode has been observed in complexes with copper(I) β-diketonates, where this compound stabilizes the copper(I) center. [] Additionally, in reactions with osmium hydride complexes, this compound undergoes hydrogenation and subsequent hydrogen shifts, leading to the formation of alkenylcarbyne osmium derivatives. []

Q2: What is the role of this compound in copper chemical vapor deposition (CVD)?

A: this compound-containing copper(I) β-diketonate complexes have been investigated as potential precursors for copper CVD. [, ] The formation of dinuclear copper species, where two copper centers are bridged by a single this compound molecule, has been observed during CVD experiments. [] This dinuclear species formation can impact the deposition process.

Q3: How does the structure of this compound influence its coordination behavior?

A: The presence of both a triple bond and a conjugated double bond in this compound allows for diverse coordination modes with transition metals. [, ] The methyl substituents on the double bond introduce steric hindrance, which can influence the stability and reactivity of the resulting metal complexes. For instance, the dinuclear copper complex with this compound is less stable and less readily formed compared to the analogous complex with the less hindered hex-3-yn-1-ene. []

Q4: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?

A: Various spectroscopic methods are valuable for characterizing this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides information about the structure and bonding in the molecule. [, ] Infrared (IR) spectroscopy is useful for identifying functional groups, such as the triple and double bonds present in the molecule. [, ] X-ray diffraction analysis can be employed to determine the solid-state structures of crystalline metal complexes containing this compound. [, ]

Q5: Have there been any computational studies on this compound and its complexes?

A: Yes, Density Functional Theory (DFT) calculations have been used to study the interaction of this compound with copper(I) β-diketonate complexes. [] These calculations provide insights into the electronic structure, bonding, and relative stability of different coordination modes.

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